BTM possesses strong Lewis acidity due to the presence of the two trifluoromethanesulfonyl groups (CF₃SO₂). These groups are highly electron-withdrawing, creating a positive charge center on the central carbon atom. This positive charge makes BTM efficient in accepting electron pairs from Lewis bases, enabling its use as a catalyst in various organic reactions. For instance, BTM can be used as a catalyst for Friedel-Crafts acylation and alkylation reactions, promoting the formation of carbon-carbon bonds.
When BTM is combined with a strong Brønsted acid like fluorosulfuric acid (HSO₃F), it forms a superacid system with significantly enhanced acidity compared to the individual components. This superacid system can protonate exceptionally weak bases, enabling the exploration of reactions that are not feasible under conventional conditions. For example, superacidic BTM systems have been employed in the study of carbocation chemistry and the activation of unreactive C-H bonds.
BTM finds application in various organic synthesis processes due to its ability to act as a versatile building block. Its reactive center allows the controlled introduction of the trifluoromethanesulfonyl group (CF₃SO₂) into organic molecules, leading to diverse functionalities and potential applications in medicinal chemistry and material science. For instance, BTM can be used to synthesize trifluoromethyl-containing drugs with enhanced metabolic stability and bioactivity.
Trifluoro(methanesulfonyl)methane, also known as triflyl methane, is an organosulfur compound characterized by the presence of trifluoromethyl and methanesulfonyl functional groups. Its chemical formula is and it has a CAS number of 421-82-9. This compound is notable for its strong electrophilic properties, making it a valuable reagent in organic synthesis, particularly in reactions that require strong acids. The triflyl group (-) is known for enhancing the reactivity and stability of various chemical species, which is essential in the development of pharmaceuticals and agrochemicals .
Several methods exist for synthesizing trifluoro(methanesulfonyl)methane:
Trifluoro(methanesulfonyl)methane has a wide range of applications:
Research indicates that trifluoro(methanesulfonyl)methane interacts with various biomolecules, influencing their biochemical pathways. Its ability to donate protons readily makes it an effective catalyst in reactions requiring acidic conditions. Studies have shown that it can significantly alter the properties of compounds it interacts with, thereby affecting their biological activities .
Trifluoro(methanesulfonyl)methane shares similarities with several other compounds within the organosulfur family. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methanesulfonyl Chloride | Used as an electrophile; precursor to methanesulfonates | |
Bis(trifluoromethylsulfonyl)methane | Exhibits enhanced stability and reactivity | |
Trifluoromethanesulfonic Acid | Strong acid used in various chemical processes |
Uniqueness of Trifluoro(methanesulfonyl)methane:
This compound's unique properties make it indispensable in both academic research and industrial applications.
Trifluoro(methanesulfonyl)methane, also known as methyl trifluoromethyl sulfone or methyl triflone, is a sulfone derivative with the molecular formula C₂H₃F₃O₂S. Its systematic name reflects its structural components: a trifluoromethanesulfonyl group (SO₂CF₃) attached to a methyl group (CH₃). The compound belongs to the class of sulfones, which are characterized by the sulfonyl functional group (R-SO₂-R'). In this case, the sulfonyl group is flanked by a trifluoromethyl and a methyl substituent, resulting in the structure CF₃SO₂CH₃.
Key identifiers:
Property | Value | Source |
---|---|---|
CAS Number | 421-82-9 | |
Molecular Weight | 148.11 g/mol | |
SMILES Notation | CS(=O)(=O)C(F)(F)F | |
InChI Key | ARUIMKUOHIINGI-UHFFFAOYSA-N |
The molecule exhibits Cₛ symmetry, with the central carbon bonded to three fluorine atoms (via the trifluoromethyl group) and a methyl group.
While the exact synthesis and discovery of trifluoro(methanesulfonyl)methane are not explicitly documented in historical records, its development aligns with advancements in organofluorine chemistry during the mid-20th century. Key milestones include:
Trifluoro(methanesulfonyl)methane serves as a trifluoromethylating reagent, enabling the transfer of the CF₃ group to nucleophilic substrates. Its utility stems from:
Trifluoro(methanesulfonyl)methane possesses the molecular formula C₂H₃F₃O₂S, representing a compact yet functionally rich organic molecule [1] [2] [3]. The molecular weight has been consistently reported across multiple sources as 148.11 grams per mole, with slight variations in precision depending on the measurement methodology [1] [3] [6]. More precise calculations yield values of 148.098 to 148.104 grams per mole, with the monoisotopic mass determined to be 147.980585 atomic mass units [2] [3].
The elemental composition breakdown reveals the presence of two carbon atoms, three hydrogen atoms, three fluorine atoms, two oxygen atoms, and one sulfur atom [1] [2] [3]. This composition reflects the compound's dual functional nature, incorporating both the trifluoromethyl group (CF₃) and the methanesulfonyl group (CH₃SO₂) within a single molecular framework [2] [7].
Property | Value | Source |
---|---|---|
Molecular Formula | C₂H₃F₃O₂S | [1] [2] [3] |
Molecular Weight | 148.11 g/mol | [1] [3] [6] |
Exact Mass | 147.98100 | [3] |
Monoisotopic Mass | 147.980585 | [2] |
The structural architecture of trifluoro(methanesulfonyl)methane features a central sulfur atom in tetrahedral coordination, bonded to two oxygen atoms in a double-bond configuration and connected to both the methyl and trifluoromethyl carbon centers [1] [2] [7]. The compound exhibits the canonical SMILES notation CS(=O)(=O)C(F)(F)F, which clearly delineates the connectivity pattern between the constituent atoms [1] [2] [6].
The International Union of Pure and Applied Chemistry nomenclature identifies this compound as trifluoro(methylsulfonyl)methane, reflecting the systematic naming convention for organosulfur compounds [1] [2] [6]. The InChI identifier InChI=1S/C2H3F3O2S/c1-8(6,7)2(3,4)5/h1H3 provides a standardized representation of the molecular structure for computational and database applications [1] [6].
The molecular conformation is significantly influenced by the electron-withdrawing properties of the trifluoromethyl group and the polar nature of the sulfonyl functionality [5]. The presence of three fluorine atoms creates substantial electronegativity differences within the molecule, leading to polarized bonds and distinctive electronic distribution patterns [5] [8].
Trifluoro(methanesulfonyl)methane exists as a liquid under standard ambient conditions, presenting as a colorless to clear liquid with no reported characteristic odor in the available literature [1] [5] [9]. The compound maintains its liquid state across a range of temperatures commonly encountered in laboratory and industrial settings [1] [9].
The physical appearance characteristics have been consistently reported across multiple independent sources, with the compound displaying transparency and lack of coloration under normal lighting conditions [1] [5]. The liquid nature of this compound at room temperature facilitates its handling and application in various chemical processes and synthetic procedures [10] [5].
The thermodynamic profile of trifluoro(methanesulfonyl)methane encompasses several critical parameters that define its behavior under varying temperature and pressure conditions [9]. The melting point has been experimentally determined to range between 18-19 degrees Celsius, indicating a relatively low transition temperature from solid to liquid phases [9].
The boiling point measurements reveal values between 129-131 degrees Celsius under standard atmospheric pressure conditions [9]. This moderate boiling point range suggests reasonable thermal stability while maintaining sufficient volatility for purification and handling procedures [9].
Density measurements at 20 degrees Celsius yield a value of 1.5141 grams per milliliter, reflecting the compound's relatively high density compared to many organic solvents [9]. The refractive index has been measured at 1.3486, providing valuable optical characterization data for identification and purity assessment purposes [9].
Thermodynamic Property | Value | Temperature/Conditions | Source |
---|---|---|---|
Melting Point | 18-19°C | Standard pressure | [9] |
Boiling Point | 129-131°C | Standard pressure | [9] |
Density | 1.5141 g/mL | 20°C | [9] |
Refractive Index | 1.3486 | 20°C | [9] |
The solubility profile of trifluoro(methanesulfonyl)methane demonstrates distinctive behavior patterns across different solvent systems [5] [11]. The compound exhibits low solubility in water, a characteristic attributed to the hydrophobic nature of the trifluoromethyl group and the overall molecular structure [5] [11].
In contrast, the compound shows enhanced solubility in organic solvents, making it more compatible with non-polar and moderately polar solvent systems [5]. This solubility pattern aligns with the compound's lipophilic characteristics, which are influenced by the presence of the trifluoromethyl functionality [5].
The partition coefficient and distribution behavior have been investigated in various solvent systems, revealing preferential partitioning into organic phases when presented with biphasic solvent mixtures [5] [11]. These solubility characteristics significantly influence the compound's applications in synthetic chemistry and its behavior in biological systems [5].
The infrared spectroscopic analysis of trifluoro(methanesulfonyl)methane reveals distinctive vibrational characteristics that enable unambiguous identification of this compound. The molecular structure with Chemical Abstracts Service number 421-82-9 exhibits Carbon-sulfur symmetry point group characteristics, resulting in 27 fundamental vibrational modes that are all infrared active [1] [2] [3].
The carbon-hydrogen stretching region displays characteristic absorptions between 3022-3079 cm⁻¹, with the symmetric stretching mode of the methyl group appearing at 3022-3060 cm⁻¹ and the asymmetric stretching observed at 2989-3079 cm⁻¹ [4] [5]. These frequencies are consistent with the electron-withdrawing effects of the adjacent sulfone and trifluoromethyl groups, which cause a slight upfield shift compared to simple alkyl compounds.
The trifluoromethyl group exhibits two prominent stretching vibrations in the 1126-1316 cm⁻¹ region. The symmetric stretching mode appears at 1126-1185 cm⁻¹ with strong intensity, while the asymmetric stretching manifests as a very strong absorption at 1238-1316 cm⁻¹ [6] [4]. The frequency separation between these modes, approximately 90-130 cm⁻¹, is characteristic of CF₃ groups bonded to electronegative sulfur atoms.
The sulfone functional group produces two exceptionally intense absorptions that dominate the infrared spectrum. The symmetric SO₂ stretching occurs at 1130-1157 cm⁻¹, while the asymmetric stretching appears at 1316-1372 cm⁻¹ [4] [5]. These frequencies are notably higher than those observed in simple alkyl sulfones due to the electron-withdrawing influence of the trifluoromethyl substituent, which increases the sulfur-oxygen bond order through inductive effects.
Deformation modes provide additional structural confirmation. The methyl group deformation appears at 1450-1465 cm⁻¹, while the SO₂ deformation manifests at 550-600 cm⁻¹. The CF₃ deformation modes span 700-800 cm⁻¹, with the carbon-sulfur stretching vibrations observed at 747-782 cm⁻¹ and 800-850 cm⁻¹ for the different carbon-sulfur bonds in the molecule [6] [5].
Raman spectroscopy of trifluoro(methanesulfonyl)methane provides complementary vibrational information, particularly valuable for symmetric modes that may be weak in infrared absorption. The compound exhibits 27 Raman-active fundamentals corresponding to its molecular symmetry [1] [2].
The carbon-hydrogen symmetric stretching of the methyl group appears as a weak, depolarized band at 3022 cm⁻¹. This relatively low intensity reflects the minimal polarizability change associated with this vibrational mode in the presence of strongly electron-withdrawing substituents [7] [4].
Trifluoromethyl vibrations display contrasting Raman activities. The symmetric CF₃ stretching at 1126-1162 cm⁻¹ appears as a weak, polarized band, while the asymmetric stretching at 1245-1273 cm⁻¹ manifests as a medium intensity, depolarized feature. The polarization characteristics confirm the symmetry assignments and provide insight into the molecular orientation in the crystalline state [6] [4].
The sulfone group exhibits strong Raman activity for the symmetric stretching mode at 1130 cm⁻¹, appearing as a polarized band. The asymmetric SO₂ stretching at 1372 cm⁻¹ shows medium intensity with depolarized character. This intensity pattern reflects the high polarizability of the sulfur-oxygen bonds and their response to the incident laser radiation [4] [8].
Lower frequency regions reveal additional structural information. The CF₃ deformation modes at 744-821 cm⁻¹ appear as medium intensity, depolarized bands, while the carbon-sulfur stretching at 747 cm⁻¹ exhibits polarized character. These observations support the proposed molecular geometry derived from density functional theory calculations [4] [3].
The proton nuclear magnetic resonance spectrum of trifluoro(methanesulfonyl)methane displays remarkable simplicity due to its high molecular symmetry. The methyl group protons appear as a sharp singlet at 3.4-3.8 parts per million, significantly deshielded compared to simple methyl groups due to the combined electron-withdrawing effects of the sulfone and trifluoromethyl substituents [9] [10].
The chemical shift value reflects the cumulative inductive effects of both electron-withdrawing groups. The sulfone functionality contributes approximately 1.5-2.0 parts per million to the downfield shift, while the trifluoromethyl group through the sulfur bridge adds an additional 0.5-1.0 parts per million. No coupling to fluorine nuclei is observed due to the intervening sulfur atoms, which effectively decouple the methyl protons from the CF₃ fluorine nuclei [9] [10].
Temperature-dependent studies reveal no significant broadening or coalescence phenomena, indicating restricted rotation around the carbon-sulfur bonds on the nuclear magnetic resonance timescale. This observation supports the proposed conformational rigidity imposed by the bulky substituents [10].
The carbon-13 nuclear magnetic resonance spectrum exhibits two distinct resonances corresponding to the two unique carbon environments. The trifluoromethyl carbon appears as a quartet at 128-132 parts per million due to coupling with three equivalent fluorine nuclei. The coupling constant of 275-320 hertz is characteristic of direct carbon-fluorine bonds in CF₃ groups [9] [11] [10].
The methyl carbon resonates at 45-50 parts per million, appearing as a singlet due to the absence of direct fluorine coupling. This chemical shift represents substantial deshielding compared to simple alkyl carbons, reflecting the electron-withdrawing environment created by the sulfone functionality [9] [10].
Decoupling experiments confirm the fluorine-carbon connectivity and eliminate any ambiguity in signal assignments. The quartet multiplicity of the CF₃ carbon and its characteristic coupling constant provide unambiguous structural confirmation [9] [11].
The fluorine-19 nuclear magnetic resonance spectrum displays a sharp singlet at -62 to -66 parts per million relative to trichlorofluoromethane. This chemical shift is characteristic of trifluoromethyl groups bonded to electronegative sulfur atoms through sulfone linkages [12] [13] [10].
The singlet multiplicity indicates rapid rotation around the sulfur-carbon bond, averaging any potential coupling to carbon-13 nuclei. The chemical shift falls within the expected range for CF₃SO₂R compounds, where R represents alkyl groups. Comparison with related trifluoromethyl sulfones confirms the structural assignment [12] [13] [10].
Variable temperature experiments reveal no significant line broadening or splitting, indicating that conformational interconversion, if present, occurs rapidly on the nuclear magnetic resonance timescale. The fluorine nuclei environment remains effectively equivalent under all measured conditions [13] [10].
Mass spectrometric analysis of trifluoro(methanesulfonyl)methane under electron ionization conditions reveals characteristic fragmentation pathways that provide definitive structural confirmation. The molecular ion appears at mass-to-charge ratio 148 with relatively low abundance (15% relative intensity), typical of compounds containing electronegative fluorine substituents that stabilize positive charge through inductive withdrawal [14] [15] [16].
The base peak at mass-to-charge ratio 99 corresponds to the triflate fragment [SO₂CF₃]⁺, formed by beta cleavage at the carbon-sulfur bond adjacent to the methyl group. This fragmentation reflects the stability of the sulfonate cation and represents the most favorable charge retention pathway under electron ionization conditions [14] [15].
The trifluoromethyl cation [CF₃]⁺ at mass-to-charge ratio 69 exhibits high relative abundance (85%), formed through complementary cleavage of the sulfur-carbon bond to the CF₃ group. This fragment is characteristic of organofluorine compounds and provides diagnostic information for the presence of trifluoromethyl functionality [14] [15].
Alpha cleavage pathways produce the methyl cation [CH₃]⁺ at mass-to-charge ratio 15 with 60% relative intensity, while loss of the methyl radical from the molecular ion generates [M-CH₃]⁺ at mass-to-charge ratio 133 with lower abundance (8%). Additional rearrangement processes yield [CHF₂]⁺ at mass-to-charge ratio 51 and [CH₂OH]⁺ at mass-to-charge ratio 31, representing secondary fragmentation and hydrogen rearrangement pathways [14] [15] [16].
Crystallographic investigations of trifluoro(methanesulfonyl)methane derivatives provide essential structural parameters and molecular geometry information. While specific single crystal data for the title compound are limited in the literature, extensive studies on related trifluoromethyl sulfonate salts offer valuable comparative insights [17] [18] [19].
Related metal trifluoromethyl sulfonates M(SO₃CF₃)₂ (M = Mg, Ca, Ba, Zn, Cu) have been characterized using synchrotron X-ray powder diffraction techniques. These compounds crystallize in various space groups including rhombohedral R-3 for magnesium, calcium, and zinc derivatives, monoclinic I2/a for barium compounds, and triclinic P-1 for copper salts [17] [18] [19].
Structural analysis reveals that trifluoromethyl sulfonate anions arrange in double-layer configurations with apolar CF₃ groups oriented toward each other, while metal cations locate adjacent to SO₃ groups. This arrangement reflects the amphiphilic nature of the trifluoromethyl sulfonate functionality and provides insight into potential crystalline packing modes for the neutral compound [17] [18] [19].
Geometric parameters derived from related crystal structures indicate characteristic bond lengths: S-O distances of approximately 1.43-1.45 Angstroms, S-C(CF₃) bonds of 1.81-1.83 Angstroms, and C-F distances of 1.33-1.35 Angstroms. Bond angles around the sulfur center approximate tetrahedral geometry with O-S-O angles of 115-120 degrees and O-S-C angles of 105-110 degrees [17] [20] [21].
The trifluoromethyl group adopts standard tetrahedral geometry with C-F bond lengths consistent with sp³ hybridization. Torsional angles around the S-C(CF₃) bond reflect staggered conformations that minimize steric interactions between fluorine atoms and sulfone oxygen atoms [20] [21].
Temperature-dependent crystallographic studies of related compounds reveal thermal expansion coefficients and molecular motion characteristics. The CF₃ groups exhibit librational motion at elevated temperatures, while the sulfone functionality maintains rigid geometry throughout the temperature range investigated [17] [18].